1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- is a heterocyclic aromatic organic compound. This compound is a derivative of benzimidazole, which is known for its diverse biological and chemical properties. The structure of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- includes a benzimidazole ring fused with a thiophene ring and a methylphenyl group, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can be conducted under various conditions, including thermal or microwave-assisted methods, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and substitution reactions. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule .
Scientific Research Applications
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 2-(4-Nitrophenyl)benzimidazole
Uniqueness
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl and 2-thienyl groups enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .
Properties
CAS No. |
61100-23-0 |
---|---|
Molecular Formula |
C18H14N2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)thiophen-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C18H14N2S/c1-12-6-8-13(9-7-12)16-10-11-17(21-16)18-19-14-4-2-3-5-15(14)20-18/h2-11H,1H3,(H,19,20) |
InChI Key |
YXNUAMPVVCPLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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